benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate
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Overview
Description
Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups, including a benzyl group, a hydroxymethyl group, and a furo[3,4-c]pyrrole ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid (MsOH) and phenylhydrazine hydrochloride, may be used to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid derivative, while reduction of the carbonyl group may produce an alcohol derivative.
Scientific Research Applications
Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and microbial infections.
Mechanism of Action
The mechanism of action of benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The compound’s unique structure allows it to interact with various biological molecules, leading to changes in cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furo[3,4-c]pyrrole derivatives and benzyl-substituted heterocycles. Examples include:
- Benzyl 3a-(hydroxymethyl)-1-oxo-hexahydro-1H-furo[3,4-c]pyrrole-5-carboxylate analogs with different substituents on the benzyl group.
- Furo[3,4-c]pyrrole derivatives with varying functional groups at different positions on the ring system.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various research applications .
Properties
IUPAC Name |
benzyl 6a-(hydroxymethyl)-3-oxo-1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c17-9-15-8-16(6-12(15)13(18)21-10-15)14(19)20-7-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXZYESOXJNXBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)OCC2(CN1C(=O)OCC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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